molecular formula C21H17N3O3S2 B2518487 (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1421480-94-5

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2518487
CAS No.: 1421480-94-5
M. Wt: 423.51
InChI Key: CIZVJYDBKJLAIM-UHFFFAOYSA-N
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Description

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H17N3O3S2 and its molecular weight is 423.51. The purity is usually 95%.
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Biological Activity

The compound (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule that exhibits potential biological activities due to its complex structure, which includes an azetidine ring and thiazole moieties. This article examines its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O2SC_{18}H_{18}N_2O_2S, with a molecular weight of approximately 310.4 g/mol. The structure comprises:

  • An azetidine ring
  • A methoxy-substituted benzo[d]thiazole
  • A phenylthiazole moiety

These structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to the one . For instance, derivatives of 1,3,4-thiadiazoles have shown weak anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. The most active compounds in those studies demonstrated significant inhibition of DNA biosynthesis in cancer cells, suggesting that structural modifications can enhance biological efficacy .

CompoundCell LineIC50 (µM)Mechanism
SCT-4MCF-7100Caspase activation
SCT-5MDA-MB-23170DNA synthesis inhibition

The mechanism of action for similar compounds often involves interaction with caspases, leading to apoptosis in cancer cells. This indicates that the compound may similarly influence apoptotic pathways through its structural components.

Anti-inflammatory and Analgesic Effects

The thiazole moieties present in the compound suggest potential anti-inflammatory properties. Thiazole derivatives have been reported to exhibit analgesic effects, which could be attributed to their ability to modulate pain pathways in biological systems. These effects are particularly relevant for conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interactions with specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Binding to receptors that regulate pain and inflammatory responses.
  • DNA Interaction : Potential interference with DNA replication processes in cancer cells.

Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into expected biological activities based on structural characteristics, indicating a broad spectrum of potential pharmacological effects.

Research Findings and Case Studies

A review of literature reveals several studies focusing on thiazole derivatives and their biological activities. Notable findings include:

  • Cytotoxic Activity : Compounds with similar structures demonstrated varying degrees of cytotoxicity against breast cancer cell lines.
  • Structure-Activity Relationship (SAR) : Modifications in substituents on the thiazole ring significantly influenced anticancer activity.
  • In Vivo Studies : Animal models have shown promising results with thiazole derivatives exhibiting reduced tumor growth rates compared to controls.

Properties

IUPAC Name

[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-26-16-8-5-9-17-18(16)23-21(29-17)27-14-10-24(11-14)20(25)15-12-28-19(22-15)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZVJYDBKJLAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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